Prothioconazole-3-hydroxy-desthio

Description

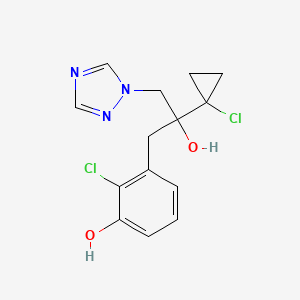

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O2/c15-12-10(2-1-3-11(12)20)6-14(21,13(16)4-5-13)7-19-9-17-8-18-19/h1-3,8-9,20-21H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCZDFLHQXWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(CC2=C(C(=CC=C2)O)Cl)(CN3C=NC=N3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028350 | |

| Record name | 2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Biotransformation Mechanisms of Prothioconazole 3 Hydroxy Desthio

Pathways of Formation from Prothioconazole (B1679736) and Prothioconazole-desthio

Hydroxylation Processes of Prothioconazole-desthio

The conversion of Prothioconazole-desthio to Prothioconazole-3-hydroxy-desthio occurs through oxidative hydroxylation. epa.govnih.govfao.org This biochemical process introduces a hydroxyl (-OH) group onto the phenyl ring of the Prothioconazole-desthio molecule. epa.govfao.org Specifically, the hydroxylation occurs at the 3rd position of the phenyl ring, giving rise to the "3-hydroxy" designation. epa.govnih.gov

Intermediary Metabolites in the Desulfurization-Hydroxylation Cascade

The metabolic pathway from prothioconazole to its hydroxylated desthio derivatives involves key intermediary compounds. The most significant intermediate is Prothioconazole-desthio itself, which is the direct result of the desulfuration of the parent compound and the substrate for subsequent hydroxylation. epa.govwikipedia.orgmdpi.com

Another important, albeit transient, intermediate is Prothioconazole-sulfonic acid. This compound is formed during the oxidative process that leads to the removal of the sulfur atom. epa.govfao.org The sulfonic acid is then eliminated, yielding Prothioconazole-desthio. fao.org The pathway can be summarized as an oxidation of the sulfur atom, formation of the sulfonic acid, and subsequent elimination to produce the stable desthio metabolite, which is then hydroxylated. epa.govfao.org

Isomeric and Conjugated Forms of Hydroxylated Desthio Metabolites

Following the hydroxylation of Prothioconazole-desthio, the resulting hydroxylated metabolites can undergo further biotransformation, primarily through conjugation. epa.govfao.org These conjugation reactions typically involve the attachment of glucose or other molecules to the newly introduced hydroxyl group. epa.govfao.org

The primary conjugated forms identified in plant metabolism studies are glucosides and malonyl-glucosides of the hydroxylated desthio metabolites. epa.govfao.org This means that a glucose molecule, sometimes further modified with a malonyl group, is linked to the hydroxyl group of compounds like this compound. fao.org These conjugation processes increase the water solubility of the metabolites, which can affect their transport and storage within the plant.

Biotransformation in Plant Systems

The metabolism of prothioconazole has been extensively studied in various plant species, revealing common but also crop-specific pathways. The formation of this compound and its related compounds is a consistent feature of this biotransformation. fao.orgnih.govsemanticscholar.org

Metabolic Pathways in Cereal Crops (e.g., Wheat, Barley)

In cereal crops such as wheat and barley, prothioconazole is extensively metabolized. epa.govepa.gov Following application, it is primarily converted to Prothioconazole-desthio. epa.govmdpi.com This major metabolite is then subject to hydroxylation at various positions on the phenyl ring, leading to the formation of hydroxylated isomers, including this compound. epa.govfao.org

These hydroxylated metabolites, along with Prothioconazole-desthio, can then be conjugated with glucose to form glucosides. epa.govfao.org Further metabolism can also involve the cleavage of the triazole moiety, leading to the formation of compounds like triazolylalanine and triazolylacetic acid. epa.govepa.gov Studies on wheat have shown that Prothioconazole-desthio and its hydroxylated and conjugated derivatives are significant components of the total residue. fao.orgfao.org

Metabolites of Prothioconazole Identified in Wheat

| Metabolite | Metabolic Process | Found in |

|---|---|---|

| Prothioconazole-desthio | Desulfuration | Forage, Hay, Straw, Grain |

| This compound | Hydroxylation | Forage, Hay, Straw, Grain |

| Prothioconazole-4-hydroxy-desthio | Hydroxylation | Forage, Hay, Straw, Grain |

| Hydroxylated Desthio Glucosides | Conjugation | Forage, Hay, Straw |

| Triazolylalanine | Cleavage of triazole ring | Grain, Forage, Hay, Straw |

| Triazolylacetic acid | Cleavage of triazole ring | Grain |

Metabolism in Oilseed and Root Crops (e.g., Peanut, Sugar Beet)

The metabolic pathway of prothioconazole in oilseed crops like peanuts and root crops like sugar beets is similar to that in cereals. epa.govfao.orgsemanticscholar.org The primary steps involve the formation of Prothioconazole-desthio followed by hydroxylation and conjugation. fao.orgnih.govsemanticscholar.org

In peanuts, Prothioconazole-desthio is a major component of the residue found in the hay and nutmeat. epa.govepa.gov Hydroxylated desthio glucosides have also been identified as metabolites. epa.gov Similarly, in sugar beets, Prothioconazole-desthio constitutes a significant portion of the total radioactive residue in both the tops and the roots. fao.orgepa.govcabidigitallibrary.org The formation of multiple structural isomers of monohydroxylated Prothioconazole-desthio and their subsequent conjugation is a key feature of the metabolism in these crops. fao.org

Major Prothioconazole Metabolites in Peanut and Sugar Beet

| Crop | Metabolite | Percentage of Total Radioactive Residue (TRR) - Approximate |

|---|---|---|

| Peanut | Prothioconazole-desthio | 6.2% (nutmeat), 24-28% (hay) epa.gov |

| Hydroxylated Desthio Glucosides | <10% epa.gov | |

| Sugar Beet | Prothioconazole-desthio | 19-58% (tops and roots) epa.govcabidigitallibrary.org |

| Monohydroxylated prothioconazole-desthio isomers and conjugates | Individually <10% fao.org |

Uptake, Translocation, and Metabolic Profiling in Plant Tissues

In plants, the parent compound prothioconazole undergoes extensive metabolism. semanticscholar.orgnih.gov A primary step is the desulfuration to form prothioconazole-desthio, which is considered the main toxicologically relevant metabolite. regulations.govfao.orgmdpi.com Following its formation, prothioconazole-desthio is readily taken up by the plant and translocated. mdpi.comresearchgate.net

Subsequent to its formation, prothioconazole-desthio is further metabolized through hydroxylation at various positions on the phenyl ring, leading to the creation of several hydroxylated isomers, including this compound. regulations.govnih.gov Studies on various crops, including cereals, pulses, and oilseeds, have demonstrated a similar metabolic pattern where prothioconazole-desthio is the predominant residue, which is then converted to these hydroxylated forms. semanticscholar.orgnih.govregulations.gov

Research in wheat has shown that after application, prothioconazole and its metabolites exhibit a pattern of increasing and then decreasing concentrations within the plant tissues. mdpi.com The concentration of these metabolites, including the hydroxylated forms of desthio, can be higher in the high-concentration application groups. mdpi.comresearchgate.net Studies have also indicated that the half-life of prothioconazole-desthio in wheat plants is considerably longer than that of the parent prothioconazole, leading to a longer residual time. mdpi.comresearchgate.net In nutrient solution cultures of wheat, prothioconazole and its metabolites were found to be primarily concentrated in the roots. mdpi.comresearchgate.net

Conjugation Mechanisms in Plant Matrices (e.g., Glucosidation)

A key phase II metabolic pathway for the hydroxylated metabolites of prothioconazole-desthio in plants is conjugation, primarily through glucosidation. semanticscholar.orgnih.govnih.gov After the hydroxylation of the prothioconazole-desthio molecule to form compounds like this compound, these metabolites are often conjugated with glucose. semanticscholar.orgnih.gov This process increases the water solubility of the metabolites, facilitating their transport and sequestration within the plant cells, often in vacuoles. These conjugated forms are a significant component of the total residue in various plant matrices. semanticscholar.orgnih.gov Metabolism studies have identified these hydroxylated derivative metabolites in either their free or conjugated forms. semanticscholar.orgfao.org

Metabolic Studies in Non-Human Animal Systems

Identification in Livestock Matrices (e.g., Goat Kidney, Milk, Hen Liver, Eggs)

This compound has been identified as a component of the total residue in various livestock commodities and is included in the residue definition for risk assessment in animal products. fao.orgapvma.gov.aufao.org Analytical studies have confirmed its presence in the tissues of ruminants and poultry.

Specifically, it has been detected in goat kidney, milk, and other tissues, as well as in hen matrices. epa.govepa.gov Further research has identified this compound in fortified samples of bovine muscle, liver, and kidney. apvma.gov.au In metabolism studies with lactating goats, two co-eluting metabolites were identified as major components in the kidney, one of which was JAU6476-3-hydroxy-desthio (an alternative name for this compound). epa.govepa.gov These metabolites were also found in goat milk and other tissues. epa.govepa.gov

Contribution to Total Radioactive Residues in Animal Tissues under Research Conditions

In research studies using radiolabeled prothioconazole, the contribution of its metabolites to the total radioactive residue (TRR) has been quantified. A combination of two co-eluting metabolites, which includes this compound, was found to be a major contributor to the residues in goat kidney, accounting for approximately 34% of the TRR. epa.govepa.gov In goat milk, other tissues, and hen matrices, this group of metabolites represented a range of 4.4% to 23.7% of the TRR. epa.govepa.gov

The following table summarizes the contribution of a metabolite group containing this compound to the Total Radioactive Residues (TRR) in various animal matrices.

| Animal Matrix | Contribution to TRR (%) |

| Goat Kidney | ~34 |

| Goat Milk & Tissues | 4.4 - 23.7 |

| Hen Matrices | 4.4 - 23.7 |

Data sourced from studies on co-eluting metabolites including this compound. epa.govepa.gov

Formation of Glucuronide Conjugates

In animal systems, a significant metabolic pathway for hydroxylated metabolites of prothioconazole is conjugation with glucuronic acid. fao.org This process is analogous to glucosidation in plants and serves to increase the polarity of the metabolites, aiding in their excretion.

The formation of glucuronide conjugates of hydroxylated prothioconazole-desthio has been documented in rats and goats. fao.orgepa.gov Studies have specifically identified "JAU 6476-desthio-3-hydroxy-glucuronide" as a metabolite. fao.org In lactating goats, a metabolite identified as JAU6476-hydroxy-glucuronide was found in fat, accounting for 11% of the TRR in that matrix. epa.gov Furthermore, S- or O-glucuronide conjugates have been identified as the principal systemic metabolites in rats. fao.org

Microbial Degradation and Metabolism

Microorganisms in the environment, particularly in soil and water, play a role in the degradation of prothioconazole. The initial step often involves the formation of prothioconazole-desthio, which has been shown to be relatively persistent in soil. nih.gov

Further microbial action can lead to the formation of various other degradation products. This compound is recognized as a known environmental transformation product of prothioconazole. nih.gov Studies have isolated specific microorganisms, such as Candida tropicalis, Enterobacter cloacae, and Pseudomonas aeruginosa, from activated sludge that are capable of degrading prothioconazole. nih.govdp.tech Analysis of the degradation products from these microbial cultures revealed a multitude of compounds, with prothioconazole-desthio being a main product. nih.govdp.tech These findings suggest that microbial communities contribute to the complex degradation cascade of prothioconazole in the environment, which includes the formation of hydroxylated desthio metabolites.

Role of Specific Microbial Strains in Prothioconazole-desthio Degradation

Microbial metabolism is a primary driver for the degradation of prothioconazole and its metabolites in the environment. researchgate.net Research has successfully isolated and identified several microbial strains capable of degrading the parent compound, a process that inherently involves the formation and subsequent transformation of prothioconazole-desthio.

Studies have identified specific microorganisms from activated sludge in a pesticide factory that are effective in degrading prothioconazole. nih.govdp.tech Three particularly effective strains were identified as Candida tropicalis, Enterobacter cloacae, and Pseudomonas aeruginosa. nih.govdp.techresearchgate.net In one study, optimal degradation (93.32%) by a strain of Pseudomonas aeruginosa was achieved under specific laboratory conditions. nih.govdp.techresearchgate.net Other research has pointed to Sphingomonas sp. AJ-1 and Mycobacterium sp. Y-3 as efficient degraders of prothioconazole. researchgate.netacs.org

Broader analyses of soil microbial communities have also shed light on the types of microbes involved. Redundancy analysis (RDA) and Spearman analysis have indicated that the abundance of several bacterial phyla may be linked to the enantioselective degradation of prothioconazole. nih.govuni.lu These include Proteobacteria, Fusobacteria, Firmicutes, Thaumarchaeota, Saccharibacteria, Chloroflexi, Chlorobi, Actinobacteria, and Nitrospirae. nih.govuni.lu

Table 1: Microbial Strains Involved in Prothioconazole Degradation

| Microbial Strain | Phylum/Class | Source of Isolation | Key Findings |

|---|---|---|---|

| Candida tropicalis | Ascomycota (Yeast) | Activated Sludge | Identified as an effective prothioconazole-degrading microorganism. nih.govdp.tech |

| Enterobacter cloacae | Proteobacteria | Activated Sludge | Effective prothioconazole degrader with high bioremediation potential. nih.govdp.tech Produces unique degradation products. nih.gov |

| Pseudomonas aeruginosa | Proteobacteria | Activated Sludge | High degradation efficiency (93.32% under optimal conditions) and high bioremediation potential. nih.govdp.techresearchgate.net |

| Sphingomonas sp. AJ-1 | Proteobacteria | Activated Sludge | Identified as a prothioconazole-degrading strain. researchgate.net |

Identification of Microbial Degradation Products

The microbial breakdown of prothioconazole results in a diverse array of transformation products. Prothioconazole-desthio is consistently identified as the main initial metabolite in various environments, including soil and plants, as well as in laboratory degradation studies. wikipedia.orgnih.govnih.govmdpi.com

Further biotransformation of prothioconazole-desthio leads to other products. The major metabolic pathways include oxidative hydroxylation of the phenyl group. fao.org This process is responsible for the formation of hydroxylated desthio derivatives. Specifically, this compound (also referred to as M14) has been identified as a known environmental transformation product of prothioconazole. fao.orgnih.gov The U.S. Environmental Protection Agency (EPA) also lists prothioconazole-3,4,5, and 6-hydroxy-desthio as major degradates. epa.gov

In a detailed study using ultrahigh-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QqTOF-MS), 62 different degradation products were identified from cultures of Candida tropicalis, Enterobacter cloacae, and Pseudomonas aeruginosa. nih.govdp.tech Besides prothioconazole-desthio, other main products included prothioconazole-dechloropropyl and oxidizing prothioconazole. nih.govdp.tech The study also noted that certain products were unique to specific strains; for instance, the compounds C₉H₇NO, C₁₀H₁₇N₇, and C₁₂H₁₃ClN₂O were only detected in the degradation products from Enterobacter cloacae. nih.govresearchgate.net

Table 2: Identified Microbial Degradation Products of Prothioconazole

| Degradation Product | Parent Compound | Notes |

|---|---|---|

| Prothioconazole-desthio | Prothioconazole | A primary and major metabolite in plants, soil, and microbial cultures. wikipedia.orgnih.govmdpi.com |

| This compound (M14) | Prothioconazole-desthio | Formed via oxidative hydroxylation; a known environmental transformation product. fao.orgnih.gov |

| Prothioconazole-dechloropropyl | Prothioconazole | A main degradation product identified in microbial cultures. nih.gov |

| Oxidizing prothioconazole | Prothioconazole | A main degradation product identified in microbial cultures. nih.gov |

| C₉H₇NO, C₁₀H₁₇N₇, C₁₂H₁₃ClN₂O | Prothioconazole | Products detected exclusively from incubation with Enterobacter cloacae. nih.gov |

Bioremediation Potential from a Research Perspective

The ability of specific microorganisms to efficiently degrade prothioconazole and its persistent metabolites highlights their significant potential for bioremediation of contaminated environments. Research has demonstrated that strains like Enterobacter cloacae and Pseudomonas aeruginosa possess a high potential for use in cleaning up sites contaminated with this fungicide. nih.govdp.techresearchgate.net

Bioaugmentation, which involves introducing specific microbial strains to a contaminated environment, has shown promise in laboratory and soil experiments. For example, Mycobacterium sp. Y-3 was able to eliminate prothioconazole residues in soil within 12 days in a bioaugmentation experiment and was found to colonize the soil effectively. acs.org This strain metabolizes prothioconazole through methylation, a pathway considered to be for detoxification. acs.org

Optimizing conditions for microbial degradation is a key aspect of developing effective bioremediation strategies. Research into the degradation by Pseudomonas aeruginosa strain W313 determined that the highest rate of degradation was achieved under specific conditions: a cultivation time of 60 hours, a temperature of 30 °C, and a pH of 6.33. nih.govdp.techresearchgate.net Such findings are crucial for designing practical bioremediation applications. The persistence of the prothioconazole-desthio metabolite in soil underscores the importance of finding and utilizing microbes that can effectively break down this specific compound. nih.govuni.lu

Environmental Fate and Persistence Dynamics

Degradation in Soil Environments

The transformation and persistence of Prothioconazole-3-hydroxy-desthio in terrestrial environments are influenced by a combination of biotic and abiotic factors.

Aerobic and Anaerobic Degradation Half-lives and Kinetics

Under aerobic conditions, the parent compound prothioconazole (B1679736) degrades to several metabolites, including prothioconazole-desthio and subsequently this compound. nih.gov While specific half-life data for this compound is not extensively detailed in the provided results, the persistence of its precursor, prothioconazole-desthio, suggests a longer environmental presence. For instance, in one study, the half-life of prothioconazole-desthio in wheat straw was observed to be between 2.9 and 6.2 days. cabidigitallibrary.org Another study noted that prothioconazole-desthio is more persistent than the parent compound, with a half-life exceeding 20 days in some soil samples. researchgate.net

The degradation kinetics of prothioconazole and its metabolites, including the formation of this compound, often follow first-order reaction models. cabidigitallibrary.org In a study conducted in a silt loam soil under aerobic conditions, prothioconazole dissipated rapidly, while the combination of prothioconazole and its major metabolites, including the desthio derivative, showed a much slower dissipation with a half-life of 116 days. regulations.gov

Table 1: Degradation Half-lives of Prothioconazole and Prothioconazole-desthio in Various Matrices

| Compound | Matrix | Location/Conditions | Half-life (days) | Citation |

|---|---|---|---|---|

| Prothioconazole | Wheat Straw | Jiangsu, China | 4.4 | cabidigitallibrary.org |

| Prothioconazole | Wheat Straw | Henan, China | 1.8 | cabidigitallibrary.org |

| Prothioconazole | Wheat Straw | Beijing, China | 3.3 | cabidigitallibrary.org |

| Prothioconazole-desthio | Wheat Straw | Jiangsu, China | 6.2 | cabidigitallibrary.org |

| Prothioconazole-desthio | Wheat Straw | Henan, China | 2.9 | cabidigitallibrary.org |

| Prothioconazole-desthio | Wheat Straw | Beijing, China | 6.0 | cabidigitallibrary.org |

| Prothioconazole | Soil | - | <5.82 | researchgate.net |

| Prothioconazole-desthio | Soil | - | >20 | researchgate.net |

| Prothioconazole + Prothioconazole-desthio | Silt Loam Soil | Aerobic | 116 | regulations.gov |

Influence of Soil Characteristics and Microbial Biomass on Degradation Rates

The composition of the soil microbial community, including bacteria like Proteobacteria, Firmicutes, and Actinobacteria, has been linked to the enantioselective degradation of prothioconazole, indicating that specific microbial populations play a role in its transformation. researchgate.net The organic carbon content of the soil also plays a role, with a strong correlation observed between the adsorption of prothioconazole-desthio and the organic carbon content, which can affect its bioavailability for degradation. epa.gov

Persistence of this compound Relative to Parent Compound

This compound is a metabolite of prothioconazole-desthio, which is known to be more persistent in the environment than the original parent compound, prothioconazole. researchgate.netresearchgate.net Prothioconazole degrades relatively quickly in soil, with half-lives reported to be as low as 1.3 to 2.8 days. apvma.gov.au In contrast, its primary metabolite, prothioconazole-desthio, is more stable and persists for longer periods. researchgate.netresearchgate.net For example, field trial data showed that while the parent prothioconazole had a mean half-life of 1.7 days, the desthio metabolite (referred to as M04) had a much longer mean half-life of 42.0 days. apvma.gov.au This indicates that the transformation to the desthio form, and subsequently to the hydroxy-desthio form, leads to increased environmental persistence.

Fate in Aquatic Systems

The behavior of this compound in aquatic environments is governed by processes such as photolysis and hydrolysis.

Photolytic Degradation Pathways and Rates in Water

In aquatic environments, prothioconazole is susceptible to rapid photodegradation, leading to the formation of prothioconazole-desthio. nih.govepa.gov However, prothioconazole-desthio itself is persistent under further irradiation. epa.gov This suggests that once formed, this compound, a derivative of the stable desthio metabolite, is also likely to exhibit significant persistence in water. Studies on the photodegradation of the parent prothioconazole show a half-life of 9.7 days in aqueous solutions under simulated sunlight. nih.gov The presence of substances like nitrates can promote the photodegradation of prothioconazole. researchgate.net

Hydrolytic Stability Across pH Ranges

Prothioconazole-desthio, the precursor to this compound, is stable to hydrolysis at environmentally relevant pH levels. epa.govepa.gov In a 30-day study conducted in the dark at 25°C, prothioconazole-desthio showed no hydrolysis in sterile aqueous buffer solutions at pH 5, 7, and 9. epa.govepa.gov This high hydrolytic stability indicates that hydrolysis is not a significant degradation pathway for prothioconazole-desthio and, by extension, its hydroxylated form, this compound, in aquatic systems. Processing studies have also confirmed the stability of prothioconazole-desthio and its hydroxylated metabolites during hydrolysis. nih.gov

Occurrence and Distribution in Environmental Compartments

The distribution of this compound and other related metabolites has been investigated in various environmental matrices, including surface waters, sediments, and as part of crop rotational studies.

Monitoring studies have confirmed the presence of prothioconazole metabolites in surface waters. In a study of the Yolo By-Pass and Cache Slough Complex in California, the degradate desthio-prothioconazole was detected in surface water samples. usgs.gov While specific concentration data for this compound is not detailed in this particular study, the detection of its precursor, prothioconazole-desthio, indicates the potential for its formation and presence. The U.S. Geological Survey (USGS) has also reported detections of prothioconazole-desthio in surface water samples, with a maximum concentration of 0.003 µg/L. regulations.gov

The strong tendency of prothioconazole and its desthio metabolite to adsorb to sediment suggests that sediments are a significant sink for these compounds in aquatic environments. epa.gov This is supported by the long dissipation half-lives observed in sediment compared to the water column. epa.gov

Confined rotational crop studies have provided detailed insights into the metabolic fate of prothioconazole in soil and subsequent crops. These studies reveal that prothioconazole is extensively metabolized, with prothioconazole-desthio and its hydroxylated derivatives, including this compound, being major identified residues, often present in free or conjugated forms. nih.govnih.gov

In one such study, after applying phenyl-labelled prothioconazole to soil, various metabolites were detected in subsequent rotational crops like wheat. fao.org this compound (M14) was identified in wheat forage, demonstrating its uptake by rotational crops from the soil. fao.org

The following table summarizes the detection of this compound and related compounds in wheat forage from a confined rotational crop study.

Table 1: Distribution of Prothioconazole and its Metabolites in Wheat Forage of Rotation 1 (mg ai eq/kg)

| Compound | Phenyl Label | Triazole Label |

|---|---|---|

| Prothioconazole-desthio (M04) | 0.003 | 0.004 |

| Prothioconazole-desthio-3-hydroxy (M14) | 0.001 | < 0.001 |

| Prothioconazole-desthio-4-hydroxy (M15) | < 0.001 | < 0.001 |

| Prothioconazole-desthio-6-hydroxy (M17) | < 0.001 | |

| Prothioconazole-desthio-hydroxy-glucoside (M21-23) | 0.001 | 0.009 |

| Prothioconazole-desthio-α-hydroxy (M18) | < 0.001 | 0.001 |

Data sourced from a confined rotational crop study where prothioconazole was applied to the soil. fao.org

These findings highlight that the metabolism of prothioconazole in primary and rotational crops is similar, with the formation of prothioconazole-desthio and its subsequent hydroxylation being a key pathway. nih.govnih.gov

Recent research has explored the use of avian droppings as a non-invasive matrix for monitoring pesticide exposure in birds. A study investigating the persistence of pesticide residues in weathered droppings from chickens fed treated seeds found that while the parent prothioconazole was not detected, its metabolite, desthio-prothioconazole, was present in all post-dose weathered samples. nih.govdoi.org

This research indicates that certain pesticide metabolites can persist in environmental samples like droppings for at least 30 days. nih.govdoi.org The concentration of desthio-prothioconazole was found to be higher in samples weathered during the spring (70.17 ng/g) compared to the autumn (42.41 ng/g). doi.org Although this compound was not specifically measured in this study, the detection of its precursor underscores the importance of considering major metabolites in wildlife exposure assessments.

Advanced Analytical Methodologies for Research and Monitoring

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for reliable quantification. The choice of technique depends on the matrix's complexity, the analyte's chemical properties, and the sensitivity required for the subsequent analysis.

Solid Phase Extraction (SPE) is a widely used cleanup technique to remove interfering substances from sample extracts and to concentrate the analyte of interest. For the analysis of prothioconazole (B1679736) metabolites, C18 (octadecyl) bonded silica (B1680970) is a common sorbent material. epa.gov The protocol generally involves conditioning the SPE cartridge, loading the sample extract, washing away impurities with a weak solvent, and finally eluting the analytes with a stronger organic solvent. epa.govfao.org This cleanup step is essential for reducing matrix effects and improving the performance of chromatographic systems. epa.gov For instance, in methods developed for analyzing residues in animal commodities, cleanup by C18 SPE is a key step before analysis by LC-MS/MS. epa.gov

In biological systems, particularly in animal matrices, prothioconazole metabolites like Prothioconazole-3-hydroxy-desthio can exist as conjugates. fao.orgepa.gov These conjugated forms are not always directly detectable by standard analytical methods. To ensure a comprehensive assessment of the total residue, a hydrolysis step is incorporated into the analytical procedure to release the parent metabolite. Acid hydrolysis is the standard approach to cleave these conjugates. fao.orgepa.gov Analytical methods designed for animal tissues and milk often include this step to determine the total residue of this compound, along with other key metabolites, expressed as a common moiety. fao.org

Chromatographic and Spectrometric Quantification Methods

Following extraction and cleanup, highly sensitive and selective instrumental techniques are required for the quantification of this compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the routine monitoring and quantification of prothioconazole metabolites in diverse matrices, including plant and animal products. fao.orgspkx.net.cnregulations.gov This method offers high sensitivity and selectivity, allowing for the detection of residues at very low concentrations. researchgate.net The analysis is typically performed using a reversed-phase HPLC column (e.g., C18) with an eluent containing an acetonitrile/water mixture, often with an acid additive like acetic acid. fao.orgtind.iotind.io

Detection is achieved with a triple-stage mass spectrometer, usually operating with an electrospray ionization (ESI) source in the positive ion mode for Prothioconazole-desthio and its hydroxylated variants. fao.orgcipac.org Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions, ensuring high specificity. fao.orgtind.io For Prothioconazole-desthio, a common transition monitored for quantification is m/z = 312 → m/z = 70. fao.orgcipac.org The use of isotopically labeled internal standards is often employed to ensure accuracy and precision by compensating for matrix effects and variations in instrument response. epa.gov

| Matrix | Analyte | LOQ (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |

|---|---|---|---|---|---|

| Pig Liver & Kidney | Prothioconazole-desthio | 0.05 | 83.6 - 105 | 1.5 - 10.3 | researchgate.net |

| Pork | Prothioconazole-desthio | 0.005 | 83.6 - 105 | 1.5 - 10.3 | researchgate.net |

| Eggs | Prothioconazole-desthio | 0.01 | 83.6 - 105 | 1.5 - 10.3 | researchgate.net |

| Milk | Prothioconazole-desthio | 0.004 | 83.6 - 105 | 1.5 - 10.3 | researchgate.net |

| Wheat Grain | Prothioconazole-desthio | 0.01 | 87 - 116 | 4.3 | tind.io |

| Rapeseed | Prothioconazole-desthio | 0.01 | 87 - 116 | 4.3 | tind.io |

| Wheat Straw | Prothioconazole-desthio | 0.02 | 92.7 - 101.9 | - | spkx.net.cn |

For research purposes, particularly in metabolism and degradation studies, Ultra-High Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QqTOF-MS) is a powerful tool. nih.govresearchgate.net This high-resolution mass spectrometry technique provides accurate mass measurements, which are invaluable for the identification of unknown metabolites and degradation products without the need for authentic reference standards. nih.gov In one study, UPLC-QqTOF-MS was successfully used to identify 62 different degradation products of prothioconazole from microbial cultures. nih.govresearchgate.net While the main products identified were prothioconazole-desthio and others, this demonstrates the technique's capability to elucidate complex metabolic pathways and identify novel transformation products, which would include hydroxylated derivatives like this compound. nih.gov

While LC-MS/MS is the more prevalent technique for analyzing prothioconazole and its metabolites due to their polarity and thermal lability, methods involving Gas Chromatography-Mass Spectrometry (GC-MS) have also been developed. fao.org For instance, the extended DFG S 19 method, which incorporates gel permeation chromatography (GPC) cleanup, has been applied for the determination of Prothioconazole-desthio. fao.org GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the analytes. Although less common for routine analysis of these specific compounds compared to LC-based methods, GC-MS remains a viable and robust analytical approach. nih.gov

Method Validation and Performance Characteristics for Research Purposes

Advanced analytical methodologies are crucial for the accurate quantification and monitoring of this compound in various matrices. The validation of these methods ensures the reliability and reproducibility of research findings, which is fundamental for environmental and agronomic studies.

Limits of Quantification (LOQ) and Recovery Rates in Research Studies

The determination of this compound, a significant metabolite of the fungicide prothioconazole, requires highly sensitive and specific analytical methods. For research and monitoring purposes, particularly in residue analysis, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique.

Validated methods have been established for the analysis of prothioconazole metabolites, including the 3-hydroxy-desthio variant, in diverse and complex matrices. In residue trials for agronomic crops such as sugar beet, a modified analytical method (Method 00979, including a hydrolysis step) has been utilized to quantify this compound. This method demonstrated a specific Limit of Quantification (LOQ) for this compound, as detailed in the table below.

Table 1: Limit of Quantification for this compound in Plant Matrices This table is interactive. Click on the headers to sort.

| Compound | Analytical Method | Limit of Quantification (LOQ) | Matrix |

|---|

While specific recovery rate percentages for this compound are not detailed in the reviewed literature, the validation of analytical methods for regulatory submissions typically involves recovery experiments at the LOQ and higher concentrations to ensure accuracy. For instance, the residue definition for risk assessment in animal commodities includes the sum of prothioconazole-desthio, prothioconazole-desthio-3-hydroxy, and prothioconazole-desthio-4-hydroxy, necessitating analytical methods capable of measuring these compounds collectively or individually fao.org. Metabolism studies in goats have also led to the validation of analytical methods for determining both prothioconazole-desthio and this compound epa.gov.

Enantioseparation Methods

Prothioconazole and its primary metabolite, prothioconazole-desthio, are chiral compounds, meaning they exist as enantiomers (mirror-image isomers). Research has been conducted on the enantioselective separation of these compounds to study their differential behavior and toxicity in the environment. Methodologies using Capillary Electrophoresis and supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) have been developed for the successful enantioseparation of prothioconazole and prothioconazole-desthio researchgate.netacs.orgnih.govacs.org.

However, based on the available scientific literature, there are no specific studies detailing the development or application of enantioseparation methods for the metabolite this compound. The research focus in chiral analysis for this group of compounds has remained on the parent fungicide and its main desthio metabolite.

Applications in Environmental and Agronomic Research Monitoring

The monitoring of this compound is particularly relevant in the context of agronomic research, specifically concerning residues in animal products. As a metabolite of prothioconazole, its presence and concentration in animal tissues and milk are important for human health risk assessments.

This compound has been identified as a component of the total residue in animal metabolism studies epa.govepa.gov. For the purposes of dietary risk assessment for animal-derived products, regulatory bodies consider the sum of prothioconazole-desthio and its hydroxylated metabolites, including this compound fao.org.

In supervised animal trials, the detection of this metabolite provides crucial data on the metabolic fate of the parent fungicide. For example, in studies involving lactating goats, this compound was a detectable residue in the liver and kidney, as shown in the table below, which summarizes findings from a specific dosing study apvma.gov.au.

Table 2: Detection of this compound in Animal Tissues from a Dosing Study This table is interactive. Click on the headers to sort.

| Compound | Matrix | Maximum Residue Detected |

|---|---|---|

| This compound | Liver | 0.05 mg/kg |

These findings underscore the importance of including this compound in monitoring programs associated with agricultural practices where prothioconazole is used and livestock may be exposed through their feed. Its characterization as an environmental transformation product further indicates its potential relevance in broader environmental monitoring, although specific studies focusing on its presence in soil or water are less prominent in the available literature nih.gov.

Stereochemical Aspects and Enantioselective Research

Enantiomeric Forms of Prothioconazole-desthio (R- and S-isomers)

Prothioconazole-desthio possesses a chiral center at the carbon atom, leading to the existence of two non-superimposable mirror images known as enantiomers: the R- and S-isomers. researchgate.net These enantiomers share identical physical and chemical properties in an achiral environment but can exhibit significant differences in their biological activity, toxicity, and degradation patterns. mdpi.com

The separation and identification of these enantiomers are crucial for stereoselective research. High-performance liquid chromatography (HPLC) using various chiral stationary phases (CSPs) has been successfully employed to resolve the enantiomers of prothioconazole-desthio. nih.gov Polysaccharide-based CSPs, such as Chiralpak IA, Chiralpak IB, Chiralpak IC, Chiralcel OD, and Lux Cellulose-1, have demonstrated the ability to achieve baseline separation of the R- and S-forms. nih.gov Further refinement using ultra-performance liquid chromatography–tandem mass spectrometry has allowed for sensitive determination, with studies identifying the elution order as R-(+)-prothioconazole-desthio followed by S-(−)-prothioconazole-desthio. figshare.comresearchgate.net

Enantioselective Degradation in Environmental Compartments

The degradation of prothioconazole-desthio in the environment is influenced by its stereochemistry, with one enantiomer often degrading at a different rate than the other. This enantioselective degradation is primarily driven by microbial activity. nih.gov

In soil, the degradation of prothioconazole-desthio enantiomers is generally slow. nih.gov Research has shown that under sterile conditions, degradation is significantly reduced and non-enantioselective, indicating that soil microorganisms are the primary drivers of the stereoselective breakdown. nih.gov

Studies have observed slight enantioselectivity in the degradation of prothioconazole-desthio in certain soil types. For instance, in Nanjing and Jilin soils, slight preferential degradation was noted, with enantiomeric fraction values ranging from 0.45 to 0.51. nih.gov An enantiomeric fraction (EF) of 0.5 indicates no enantioselectivity, while values deviating from 0.5 suggest preferential degradation of one enantiomer. However, other field studies have reported no obvious enantioselective behavior for prothioconazole-desthio in soil, even when its parent compound, prothioconazole (B1679736), showed significant enantioselective degradation. figshare.comresearchgate.net This suggests that the enantioselectivity of prothioconazole-desthio degradation in soil can be low and dependent on specific soil properties and microbial communities.

The persistence of prothioconazole-desthio in the environment is a key aspect of its risk profile. Research indicates that both enantiomers of prothioconazole-desthio are relatively persistent in soil, degrading slowly over time. nih.govnih.govresearchgate.net Following the dissipation of the parent compound, the concentration of prothioconazole-desthio forms rapidly and can remain at a considerable level for an extended period. nih.govresearchgate.net While the degradation is slow, the slight enantioselectivity observed in some soils implies that the dissipation kinetics for the R- and S-enantiomers are not identical, though specific half-lives for each enantiomer in soil are not extensively documented. nih.gov The persistence of both enantiomers highlights the importance of considering the entire chiral metabolite profile in environmental risk assessments.

Stereoselective Interactions with Biological Systems (Non-Target Organisms for Research)

The differential interaction of enantiomers with biological systems is a well-documented phenomenon. For prothioconazole-desthio, this stereoselectivity extends to its effects on non-target organisms, including various plant species.

Research on the dissipation of prothioconazole-desthio in agricultural plants reveals clear enantioselective behavior that varies by plant species. nih.govacs.org In studies conducted under greenhouse conditions, the preferential degradation of the enantiomers differed among tomato, cucumber, and pepper. nih.govacs.org

Table 1: Enantioselective Degradation of Prothioconazole-desthio in Different Matrices

| Matrix | Preferentially Degraded Enantiomer | Reference |

|---|---|---|

| Tomato | S-(-)-prothioconazole-desthio | nih.govacs.org |

| Cucumber | S-(-)-prothioconazole-desthio | nih.govacs.org |

| Pepper | R-(+)-prothioconazole-desthio | nih.govacs.org |

| Nanjing & Jilin Soils | Slight, variable enantioselectivity observed | nih.gov |

Furthermore, studies on the aquatic plant Lemna minor (duckweed) have demonstrated significant stereoselective toxicity. The S-enantiomer of prothioconazole-desthio (S-PTD) was found to be substantially more toxic than the R-enantiomer (R-PTD). mdpi.com The S-enantiomer was 2.9 times more toxic than the R-enantiomer based on the 7-day LC50 values, which measure the concentration required to kill 50% of the population. mdpi.com This differential toxicity underscores that evaluating the racemic mixture alone may not accurately represent the environmental risk, as the more toxic and potentially more persistent enantiomer can have a disproportionate impact. mdpi.com

Table 2: Stereoselective Acute Toxicity of Prothioconazole-desthio (PTD) Enantiomers to Lemna minor

| Compound | 7-day LC₅₀ (mg/L) | Reference |

|---|---|---|

| S-PTD | 0.76 | mdpi.com |

| Rac-PTD (Racemic mixture) | 1.15 | mdpi.com |

| R-PTD | 2.24 | mdpi.com |

These findings highlight the necessity of enantiomer-specific research to accurately assess the environmental behavior and ecological impact of prothioconazole-desthio.

Ecological and Environmental Research Implications

Influence on Soil Biota and Ecosystem Processes

The health and function of soil ecosystems are underpinned by the intricate activities of soil biota. The introduction of agrochemical metabolites like prothioconazole-3-hydroxy-desthio can potentially disrupt these delicate balances.

Effects on Soil Microbial Community Diversity and Composition

The diversity and composition of soil microbial communities are fundamental to ecosystem stability and function. The presence of prothioconazole (B1679736) and its metabolites, including prothioconazole-desthio, has been shown to affect the diversity of the soil microbiota. nih.govresearchgate.net Research indicates that while prothioconazole is used to target pathogenic fungi, it can also impact non-target soil fungi, potentially altering soil fertility. researchgate.net Studies have observed changes in the abundance of various bacterial and fungal phyla in response to prothioconazole application. nih.govnih.gov

Analysis of Specific Microbial Abundances Correlated with Degradation

The degradation of prothioconazole and its metabolites in soil is a microbially-driven process. Redundancy analysis (RDA) and Spearman analysis have identified correlations between the abundance of specific microbial groups and the enantioselective degradation of prothioconazole. nih.govresearchgate.net Phyla such as Proteobacteria, Actinomycetota, Bacteroidota, Acidobacteriota, and Chloroflexi have been implicated in this process. nih.govnih.gov Furthermore, certain bacterial strains like Candida tropicalis, Enterobacter cloacae, and Pseudomonas aeruginosa have been identified for their ability to degrade prothioconazole, with Enterobacter cloacae and Pseudomonas aeruginosa showing high potential for bioremediation. nih.gov The introduction of specific microbial strains with high degradation capabilities, a process known as bioaugmentation, is being explored as a promising strategy for the environmental removal of this compound.

Environmental Dissipation and Bioavailability in Model Systems

Understanding how this compound moves through and persists in the environment is key to assessing its potential for long-range transport and exposure to non-target organisms.

Transport and Mobility in Soil Columns and Field Plots

Studies using soil columns have demonstrated that prothioconazole and its degradation products have a low tendency to migrate through the soil profile. apvma.gov.au In most cases, the majority of the radioactivity from labeled prothioconazole remained in the top few centimeters of the soil columns. apvma.gov.au Field dissipation studies have shown that the parent prothioconazole degrades relatively quickly in soil, with half-lives of less than a day in some cases. nih.gov However, its major metabolite, prothioconazole-desthio, can be more persistent. nih.govnih.gov In field studies on rice, the dissipation half-life of the parent compound in rice plants was between 2.5 and 10.1 days, with rapid metabolism to prothioconazole-desthio. nih.gov Similarly, in wheat fields, prothioconazole degraded rapidly to prothioconazole-desthio, which then dissipated more slowly in both soil and plants. nih.gov The mobility of prothioconazole-desthio is considered to be moderate. epa.gov

Bioavailability Research in Environmental Matrices

The bioavailability of this compound and other metabolites in environmental matrices is a critical factor in determining their potential for uptake by organisms and subsequent ecological effects. Research has focused on developing analytical methods to detect and quantify these residues in various environmental samples, including soil and water. nih.gov The United States Environmental Protection Agency (EPA) has used a "total toxics residue" approach in risk assessments, which considers the parent compound and its major degradates, including prothioconazole-desthio, to estimate exposure levels for aquatic organisms. epa.gov This approach acknowledges the uncertainties in predicting the concentrations of individual compounds and uses the lowest available toxicity endpoint among the parent and its metabolites. epa.gov

Research on Transformation Products of Broader Environmental Significance

Beyond the primary transformation product, this compound, the environmental fate of prothioconazole is characterized by a complex array of minor degradation products. These compounds arise from various biotic and abiotic processes, including metabolism in soil and plants, as well as photodegradation. Understanding the pathways that lead to these minor metabolites is crucial for a comprehensive assessment of prothioconazole's environmental impact.

Pathways leading to other identified minor degradation products

Research has identified several key transformation pathways for prothioconazole that result in a variety of minor degradation products. These pathways often occur concurrently or sequentially, leading to a diverse range of chemical structures in the environment.

One significant pathway involves the oxidation of the sulfur atom on the triazolinthione ring, which leads to the formation of prothioconazole-sulfonic acid. fao.orgepa.gov This intermediate can then undergo the elimination of the sulfonic acid group to yield prothioconazole-desthio, a major metabolite. fao.org

Another critical pathway, particularly in plant and soil metabolism, is the cleavage of the triazole moiety from the parent compound. This cleavage results in the formation of 1,2,4-triazole (B32235) and its subsequent conjugates, such as triazolylalanine, triazolylacetic acid, and triazolylhydroxypropionic acid. fao.orgepa.govnih.gov The formation of these triazole-based metabolites is a significant route of degradation, especially in studies using triazole-labeled prothioconazole. epa.govnih.gov

Following the initial formation of prothioconazole-desthio, hydroxylation of the phenyl ring is a common subsequent transformation. epa.gov This process, observed in both plant and animal metabolism, results in various mono- and di-hydroxylated isomers, including prothioconazole-4-hydroxy-desthio, prothioconazole-5-hydroxy-desthio, and prothioconazole-6-hydroxy-desthio. fao.orgepa.govfao.org These hydroxylated metabolites can be further conjugated with molecules like glucose or glucuronic acid. epa.govwikipedia.org

In soil and aquatic environments, other minor metabolites have been identified. These include prothioconazole-S-methyl, formed through methylation, and prothioconazole-triazolinone. fao.orgepa.gov The degradation can also lead to the formation of 2-chlorobenzoic acid through the cleavage of the molecule. epa.govnih.gov

Photodegradation in aqueous solutions presents another pathway for the formation of minor products. Under the influence of light, prothioconazole can be transformed into a number of products, some of which have been identified by their chemical formulas, including C14H15Cl2N3O, C14H16ClN3OS, and C14H15Cl2N3O2S. researchgate.netfigshare.comnih.govacs.org

The table below summarizes the key minor degradation products of prothioconazole and the primary pathways through which they are formed.

Table 1: Minor Degradation Products of Prothioconazole and Their Formation Pathways

| Degradation Product | Common Name/Code | Formation Pathway |

|---|---|---|

| Prothioconazole-sulfonic acid | M02, JAU6726 | Oxidation of the triazolinthione sulfur |

| 1,2,4-triazole | M13 | Cleavage of the triazole ring |

| Triazolylalanine | TA | Cleavage of the triazole ring and conjugation |

| Triazolylacetic acid | TAA | Cleavage of the triazole ring and conjugation |

| Triazolylhydroxypropionic acid | TLA | Cleavage of the triazole ring and conjugation |

| Prothioconazole-4-hydroxy-desthio | - | Hydroxylation of the phenyl ring of prothioconazole-desthio |

| Prothioconazole-5-hydroxy-desthio | - | Hydroxylation of the phenyl ring of prothioconazole-desthio |

| Prothioconazole-6-hydroxy-desthio | M17 | Hydroxylation of the phenyl ring of prothioconazole-desthio |

| Prothioconazole-S-methyl | M01, WAK7861 | Methylation, primarily in soil and water-sediment systems |

| Prothioconazole-triazolinone | M03, WAK7860 | Transformation in soil and water |

| 2-chlorobenzoic acid | M20 | Cleavage of the prothioconazole molecule |

This table is based on findings from multiple environmental fate studies. fao.orgepa.govnih.govfao.orgepa.govepa.govnih.gov

Emerging Research Areas and Future Directions

Advanced Modeling of Environmental Fate and Distribution

The environmental fate of Prothioconazole-3-hydroxy-desthio is a critical area of study, as it is a transformation product of the parent compound, prothioconazole (B1679736). nih.gov While prothioconazole itself degrades relatively quickly in the environment, its metabolites, including the desthio derivatives, can be more persistent. epa.govresearchgate.net

Advanced modeling is being employed to predict how this compound moves through and persists in different environmental compartments like soil and water. These models are crucial for estimating potential exposure levels for various organisms. epa.gov For instance, in aquatic environments, prothioconazole rapidly photodegrades to prothioconazole-desthio, which is more stable under further irradiation. epa.gov The half-life of prothioconazole and prothioconazole-desthio together in water through photodegradation is estimated to be around 101.9 days. epa.gov

Factors such as soil type and microbial activity can influence the degradation rates. researchgate.net Models must account for these variables to provide accurate predictions. The persistence of these compounds may be overestimated in some models, leading to conservative estimates of aquatic exposure. epa.gov

High-Resolution Studies of Molecular Interactions in Fungal Systems

At the molecular level, research is focused on understanding how this compound interacts with fungal cells. Prothioconazole and its desthio metabolite work by inhibiting the enzyme sterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes. mdpi.comnih.gov This inhibition disrupts the fungal cell membrane's structure and function, ultimately leading to cell death. mdpi.com

Studies have shown that prothioconazole is converted to prothioconazole-desthio within fungal cells, and it is this desthio form that is primarily responsible for the antifungal activity. nih.govresearchgate.net High-resolution techniques are being used to examine the binding of these compounds to the CYP51 enzyme. Interestingly, prothioconazole itself binds to the enzyme in a different manner than its desthio metabolite and other azole fungicides. nih.govasm.org While prothioconazole-desthio binds non-competitively, prothioconazole acts as a competitive inhibitor. researchgate.netnih.gov

Comprehensive Enantioselective Environmental Research

Prothioconazole and its metabolite this compound are chiral compounds, meaning they exist as two non-superimposable mirror images called enantiomers. researchgate.net Emerging research is highlighting the importance of studying the environmental behavior and toxicity of these individual enantiomers, as they can differ significantly from the racemic mixture (a 50:50 mix of both enantiomers). mdpi.com

Studies have shown that the degradation of prothioconazole in the environment can be enantioselective, with one enantiomer degrading faster than the other. researchgate.netnih.gov For example, in some soils, the R-enantiomer of prothioconazole degrades more quickly. researchgate.net This leads to an enrichment of the more persistent S-enantiomer in the environment. mdpi.com

Furthermore, the toxicity of the enantiomers can also vary. In some aquatic plants, the S-enantiomer of prothioconazole-desthio has been found to be more toxic than the R-enantiomer. mdpi.com This enantioselective toxicity has also been observed in earthworms, where the S-(+)-PTZ enantiomer induced greater oxidative stress compared to the R-(-)-enantiomer. nih.gov These findings underscore the need for a more nuanced, enantiomer-specific approach to risk assessment.

Development of Novel Analytical Approaches for Complex Matrices

Accurately detecting and quantifying this compound in complex environmental and biological samples is a significant analytical challenge. Researchers are continuously developing more sensitive and efficient analytical methods to overcome this.

Advanced Analytical Techniques:

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This has become a key technique for the simultaneous determination of prothioconazole and its chiral metabolites in various samples, including agricultural products and environmental matrices. researchgate.netnih.govacs.org

Capillary Electrophoresis: This method has been successfully used for the enantioseparation of prothioconazole and prothioconazole-desthio in environmental samples. researchgate.netnih.gov

Pressurized Solvent Extraction: This technique, combined with liquid chromatography-tandem mass spectrometry, has been used for the analysis of conazole fungicides in challenging matrices like matcha. nih.gov

These methods often involve sophisticated sample preparation and clean-up steps to remove interfering substances. nih.govepa.gov For example, solid-phase extraction is a common technique for purifying water samples before analysis. epa.gov The development of these robust analytical methods is crucial for monitoring the presence of this compound in the environment and in the food chain.

Investigation of Long-Term Ecological Dynamics in Managed Ecosystems

The long-term ecological impact of this compound in agricultural ecosystems is an area of ongoing investigation. Since prothioconazole-desthio is more persistent than its parent compound, there are concerns about its potential to accumulate in the environment with repeated use of prothioconazole. epa.govresearchgate.net

The potential for long-term effects on aquatic ecosystems is also a concern, as prothioconazole-desthio can be toxic to some aquatic organisms. epa.gov Risk assessments are being conducted to evaluate the potential impact on various species, including aquatic plants and invertebrates. epa.govmdpi.com

Comparative Metabolism Across Diverse Biological Systems for Fundamental Understanding

To gain a fundamental understanding of the biological activity of this compound, researchers are comparing its metabolism across a wide range of organisms. This includes studies in plants, animals, and microorganisms.

In plants, prothioconazole is metabolized to prothioconazole-desthio. mdpi.com The rate of this conversion and the subsequent accumulation of the metabolite can vary depending on the plant species. mdpi.com

In animals, prothioconazole is also extensively metabolized, with prothioconazole-desthio being a major metabolite. fao.org Studies in rats and lizards have provided insights into the absorption, distribution, and excretion of this compound. fao.orgnih.gov For example, in lizards, prothioconazole-desthio was found to be more persistent and have higher bioavailability than the parent compound. nih.gov

Comparative metabolism studies are essential for understanding the potential for bioaccumulation and toxicity in different organisms and for conducting accurate risk assessments.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting and quantifying Prothioconazole-3-hydroxy-desthio in plant and animal matrices?

- Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to improve accuracy. For plant tissues (e.g., wheat, corn), homogenize samples and employ solid-phase extraction (SPE) to remove interfering pigments. For animal tissues (e.g., liver, muscle), enzymatic hydrolysis may be required to release bound residues. Matrix-matched calibration curves are critical to address ion suppression/enhancement effects . Prothioconazole metabolite standards (e.g., Prothioconazole-desthio) should be used for method validation .

Q. What are the primary metabolic pathways leading to this compound formation in biological systems?

- Answer : In plants, prothioconazole undergoes oxidative metabolism via cytochrome P450 enzymes, yielding hydroxylated intermediates. In animals, the desthio metabolite forms through glutathione-mediated cleavage of the triazole-thione moiety, followed by hydroxylation at the 3-position. Comparative studies should use in vitro microsomal assays (liver S9 fractions for animals, plant cell cultures for plants) and stable isotope tracers to track metabolic routes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported residue levels of this compound across agricultural commodities?

- Answer : Discrepancies may arise from matrix-specific extraction efficiencies (e.g., high-fat vs. low-fat tissues) or cross-reactivity in immunoassays. To address this:

- Perform recovery studies using spiked samples at varying concentrations (e.g., 0.5–50 µg/kg) .

- Validate methods with orthogonal techniques (e.g., LC-MS vs. GC-MS) to rule out false positives .

- Account for environmental factors (e.g., soil pH, rainfall) that influence parent compound degradation rates .

Q. What experimental design considerations are critical for studying environmental degradation pathways of this compound?

- Answer :

- Controlled lab studies : Use radiolabeled (¹⁴C) prothioconazole to trace degradation products in soil/water systems under varying pH (4–8), temperature (10–30°C), and microbial activity (sterile vs. non-sterile conditions) .

- Field studies : Monitor half-lives across soil types (sandy vs. clay loam) and cropping systems (e.g., wheat vs. soybean rotations) to assess field relevance .

- Analytical validation : Employ high-resolution mass spectrometry (HRMS) to identify unknown transformation products .

Q. How can researchers validate analytical methods for this compound in complex environmental matrices?

- Answer : Follow the SANTE/11312/2021 guidelines for method validation:

- Determine limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (≥3 for LOD, ≥10 for LOQ).

- Assess precision (RSD <15%) and accuracy (recovery 70–120%) using spiked samples.

- Test specificity against structurally related metabolites (e.g., Prothioconazole-4-hydroxy-desthio) using chromatographic separation (C18 columns) and MS/MS transitions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s environmental persistence?

- Answer : Apply multivariate analysis (e.g., PCA) to identify covariates (e.g., organic carbon content, microbial biomass) influencing degradation rates. Use mixed-effects models to account for nested variables (e.g., field sites within regions). Meta-analyses of published half-life data (e.g., from MRL reports ) can highlight global trends vs. localized anomalies.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.